
Pinacol-Ester der 4-Fluor-3,5-dimethylphenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is a type of organoboron compound. It is a valuable building block in organic synthesis . The empirical formula of this compound is C12H16BFO2 .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is represented by the linear formula C12H16BFO2 . The compound’s molecular weight is 222.06 .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most important applications of organoboron compounds like 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Wissenschaftliche Forschungsanwendungen
Drug Design and Delivery
Pinacol-Ester der 4-Fluor-3,5-dimethylphenylboronsäure: wird für die Entwicklung neuer Medikamente und Medikamententransportsysteme in Betracht gezogen. Es ist insbesondere als Borträger für die Neutroneneinfangtherapie geeignet, einer Art der Krebsbehandlung. Die Stabilität dieser Verbindungen in Wasser ist ein entscheidender Faktor für ihre Wirksamkeit .
Imaging Techniques
Diese Verbindung ist auch relevant für bildgebende Verfahren wie die Positronenemissionstomographie (PET), die für die klinische Entwicklung von Medikamenten und Diagnostika von Bedeutung ist .
Organic Synthesis
In der organischen Synthese wird This compound in Suzuki–Miyaura-Kupplungsreaktionen verwendet. Diese Reaktion ist bekannt für ihre milden Bedingungen und die Toleranz gegenüber verschiedenen funktionellen Gruppen, was sie zu einer vielseitigen Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen macht .
Protodeboronation
Die Verbindung wurde auf ihre Anfälligkeit für die Protodeboronation untersucht, eine wichtige Reaktion bei der Synthese komplexer organischer Moleküle .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This can impact the bioavailability of the compound .
Result of Action
The result of the action of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This molecular effect enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are influenced by environmental factors such as pH . At physiological pH, the rate of hydrolysis of the compound is considerably accelerated , which can affect its stability and efficacy .
Biochemische Analyse
Biochemical Properties
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, especially in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This compound’s interaction with palladium involves oxidative addition and transmetalation processes, which are crucial for the coupling reaction . Additionally, 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester can interact with other biomolecules, such as enzymes and proteins, through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester involves its ability to form covalent bonds with biomolecules. The boronic acid moiety in this compound can interact with diols and other nucleophiles, forming reversible covalent bonds. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester can participate in oxidative addition and transmetalation processes with palladium catalysts, facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, especially at physiological pH . The rate of hydrolysis is influenced by the substituents on the aromatic ring and the pH of the solution. Long-term effects on cellular function have not been extensively studied, but the compound’s stability and reactivity suggest that it could have lasting impacts on biochemical reactions and cellular processes.
Metabolic Pathways
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is involved in metabolic pathways related to its role as a reagent in organic synthesis. The compound can interact with enzymes and cofactors involved in the formation of carbon-carbon bonds, such as palladium catalysts in Suzuki-Miyaura coupling reactions . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, particularly in reactions involving boronic acid derivatives.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester involves the conversion of 4-Fluoro-3,5-dimethylphenylboronic acid to its pinacol ester form through esterification with pinacol. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The pinacol ester is then purified through recrystallization to obtain the final product.", "Starting Materials": [ "4-Fluoro-3,5-dimethylphenylboronic acid", "Pinacol", "Palladium on carbon" ], "Reaction": [ "Add 4-Fluoro-3,5-dimethylphenylboronic acid and pinacol to a reaction flask", "Add palladium on carbon as a catalyst", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and filter off the catalyst", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product through recrystallization using a suitable solvent such as ethanol or methanol", "Dry the purified product under vacuum to obtain 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester" ] } | |
CAS-Nummer |
1147894-98-1 |
Molekularformel |
C14H22BFO3 |
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
(4-fluoro-3,5-dimethylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H22BFO3/c1-9-7-11(8-10(2)12(9)16)15(18)19-14(5,6)13(3,4)17/h7-8,17-18H,1-6H3 |
InChI-Schlüssel |
ABKYEYSOZPTCND-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)

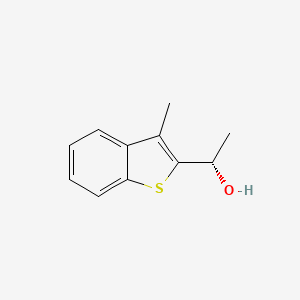

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
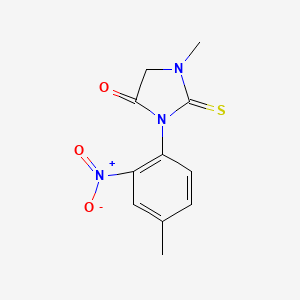
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1471062.png)
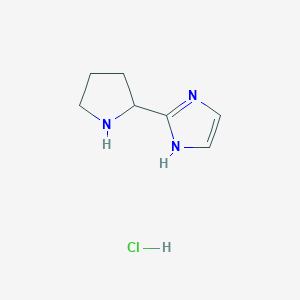
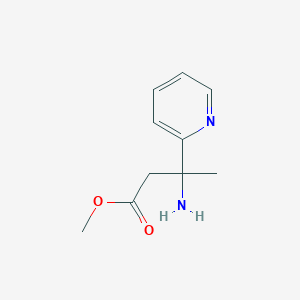

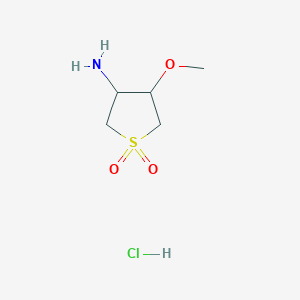
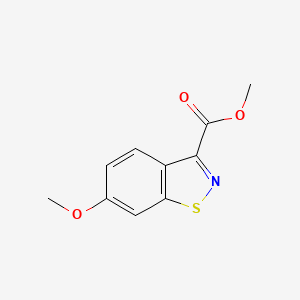
![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)
